DON-15-glca - 1372859-16-9

DON-15-glca

Catalog Number: EVT-1460254
CAS Number: 1372859-16-9
Molecular Formula: C21H28O12
Molecular Weight: 472.443
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DON-15-GlcA is a detoxification product formed in the liver when DON undergoes phase II metabolism. This process involves the addition of glucuronic acid to DON, increasing its water solubility and facilitating excretion from the body. Therefore, DON-15-GlcA serves as a critical biomarker for assessing human exposure to DON through dietary sources. [, , ]

Future Directions
  • Standardized Biomonitoring Methods: Developing standardized protocols for DON-15-GlcA analysis in urine will enhance the accuracy and comparability of data across different studies and populations. []

Deoxynivalenol (DON)

Compound Description: Deoxynivalenol (DON) is a mycotoxin produced by Fusarium species, commonly found contaminating cereal crops. It exhibits various toxicological effects, including growth retardation, immunotoxicity, and gastrointestinal issues. [, , , , , ]

Relevance: Deoxynivalenol is the parent compound of DON-15-glcA. DON-15-glcA is formed by the metabolic process of glucuronidation, where DON is conjugated with glucuronic acid. This process aims to detoxify DON and facilitate its elimination from the body. Measuring DON-15-glcA levels in urine serves as an indicator of DON exposure in humans. [, , , , , ]

Total DON

Compound Description: Total DON refers to the combined concentration of free deoxynivalenol (DON) and its glucuronide metabolites, including DON-15-glcA. [, ]

Relevance: Measuring total DON in urine provides a more comprehensive assessment of DON exposure compared to analyzing only free DON. This is because a significant portion of ingested DON is rapidly metabolized into glucuronide conjugates like DON-15-glcA. [, ]

Deoxynivalenol-3-glucuronide (DON-3-GlcA)

Compound Description: DON-3-GlcA is another major glucuronide metabolite of deoxynivalenol (DON). Similar to DON-15-GlcA, it's formed through the glucuronidation pathway as a means of detoxification. [, ]

Relevance: DON-3-GlcA is structurally similar to DON-15-glcA, differing only in the position of glucuronidation. Both metabolites are used as biomarkers for assessing DON exposure in humans. Analyzing both DON-3-GlcA and DON-15-glcA, alongside free DON, allows for a more accurate estimation of total DON intake. [, ]

Iso-deoxynivalenol

Compound Description: Iso-deoxynivalenol is a structural isomer of deoxynivalenol (DON). []

Relevance: While not directly metabolized to DON-15-glcA, iso-deoxynivalenol's presence in biological samples alongside DON and its metabolites might indicate co-exposure to various Fusarium mycotoxins. This co-exposure could potentially influence the overall toxicity and requires further investigation. []

Deepoxy-deoxynivalenol (DOM-1)

Compound Description: Deepoxy-deoxynivalenol (DOM-1) is a less toxic metabolite of deoxynivalenol (DON) formed by gut microbiota. []

Relevance: Though not directly related to DON-15-glcA, measuring DOM-1 in biological samples can provide insights into the efficiency of DON detoxification by gut bacteria. Differences in gut microbiota composition might influence DOM-1 production, potentially impacting overall DON toxicity. []

Deepoxy-deoxynivalenol-3-glucuronide (DOM-1-3-GlcA)

Compound Description: Deepoxy-deoxynivalenol-3-glucuronide (DOM-1-3-GlcA) is a glucuronide conjugate of deepoxy-deoxynivalenol (DOM-1). []

Relevance: DOM-1-3-GlcA represents a further detoxification step after the initial conversion of DON to DOM-1 by gut microbiota. Measuring this metabolite in urine, along with other DON metabolites including DON-15-glcA, can provide a comprehensive understanding of DON metabolism and detoxification pathways. []

Deepoxy-deoxynivalenol-15-glucuronide (DOM-1-15-GlcA)

Compound Description: Deepoxy-deoxynivalenol-15-glucuronide (DOM-1-15-GlcA) is a glucuronide conjugate of deepoxy-deoxynivalenol (DOM-1). []

Relevance: Similar to DOM-1-3-GlcA, the presence of DOM-1-15-GlcA in biological samples, along with DON-15-GlcA and other related metabolites, contributes to a more complete picture of the detoxification pathway of DON. Measuring these metabolites can help assess the efficiency of detoxification processes in individuals exposed to DON. []

Iso-deepoxy-deoxynivalenol

Compound Description: Iso-deepoxy-deoxynivalenol is a structural isomer of deepoxy-deoxynivalenol (DOM-1), potentially formed through microbial metabolism of DON in the gut. []

Relevance: While not directly related to DON-15-glcA, the presence of iso-deepoxy-deoxynivalenol might be relevant in understanding the overall metabolic fate of DON and its potential interactions with gut microbiota. More research is needed to determine its toxicological relevance. []

Source

Deoxynivalenol is primarily found in contaminated cereal grains, such as wheat and barley, and is known for its toxic effects on humans and animals. The formation of deoxynivalenol 15-glucuronide occurs predominantly in the liver, where uridine 5'-diphospho-glucuronosyltransferases catalyze the glucuronidation process. Studies indicate that approximately 66% to 91% of ingested deoxynivalenol is excreted as glucuronides, with deoxynivalenol 15-glucuronide being the dominant form in human urine .

Classification

Deoxynivalenol 15-glucuronide falls under the category of phase II metabolites, specifically glucuronides. These compounds are formed during the body's detoxification processes and are classified as xenobiotics due to their origin from external sources (i.e., mycotoxins) .

Synthesis Analysis

Methods

The synthesis of deoxynivalenol 15-glucuronide involves enzymatic reactions facilitated by uridine 5'-diphospho-glucuronosyltransferases. In vitro studies have shown that human liver microsomes are effective in catalyzing this reaction when incubated with deoxynivalenol .

Technical Details

The synthesis typically involves:

  • Incubation: Deoxynivalenol is incubated with liver microsomes from various species (e.g., humans, rats) along with UDP-glucuronic acid.
  • Isolation: Following incubation, products are isolated using techniques such as high-performance liquid chromatography (HPLC).
  • Characterization: The resulting glucuronides are characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures .
Molecular Structure Analysis

Structure

Deoxynivalenol 15-glucuronide has a molecular formula of C20H30O9C_{20}H_{30}O_9 and features a glucuronic acid moiety attached at the 15th position of the deoxynivalenol structure.

Data

  • Molecular Weight: Approximately 463.5 g/mol.
  • Chemical Structure: The structure consists of a trichothecene backbone with a glucuronic acid unit linked via an ether bond at the C-15 position.
Chemical Reactions Analysis

Reactions

Deoxynivalenol undergoes several metabolic transformations within the body:

  • Glucuronidation: The primary reaction leading to the formation of deoxynivalenol 15-glucuronide.
  • Hydrolysis: In certain conditions, glucuronides may be hydrolyzed back to deoxynivalenol, potentially leading to toxicity .

Technical Details

The glucuronidation reaction is catalyzed by specific isoforms of uridine 5'-diphospho-glucuronosyltransferases, particularly UGT2B4 and UGT2B7, which preferentially convert deoxynivalenol into its glucuronide forms .

Mechanism of Action

Process

The mechanism by which deoxynivalenol exerts its effects includes:

  1. Inhibition of Protein Synthesis: Deoxynivalenol disrupts ribosomal function, leading to decreased protein synthesis.
  2. Pro-inflammatory Response: It activates pathways associated with inflammation and immune responses.
  3. Formation of Glucuronides: The conjugation with glucuronic acid reduces its bioavailability and toxicity by facilitating excretion .

Data

Research indicates that approximately 72.6% of urinary deoxynivalenol comprises its glucuronides, highlighting their role in detoxification and elimination .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow crystalline solid.
  • Solubility: Soluble in polar solvents like methanol and water.

Chemical Properties

  • Stability: Generally stable under physiological conditions but can be hydrolyzed under acidic or basic conditions.
  • pH Sensitivity: Stability can vary significantly with pH changes.

Relevant Data or Analyses

Studies have shown that deoxynivalenol glucuronides are predominant in urine samples following exposure to deoxynivalenol, emphasizing their importance as biomarkers for mycotoxin exposure .

Applications

Scientific Uses

Deoxynivalenol 15-glucuronide serves several important roles in scientific research:

  • Biomarker for Exposure: It is utilized in biomonitoring studies to assess human exposure to deoxynivalenol through urine analysis.
  • Toxicological Studies: Understanding its formation helps elucidate detoxification pathways and potential health risks associated with mycotoxin exposure.
  • Food Safety Assessments: Monitoring levels of this metabolite aids in evaluating food safety concerning mycotoxin contamination in agricultural products .
Biosynthesis and Metabolic Pathways of Deoxynivalenol 15-Glucuronide

Enzymatic Mechanisms of Glucuronidation in Hepatic Tissues

Deoxynivalenol 15-glucuronide (DON-15-GlcA) formation occurs primarily in hepatic tissues through phase II metabolism, where uridine 5'-diphosphoglucuronic acid (UDPGA) serves as the essential cofactor. This conjugation reaction is catalyzed by membrane-bound enzymes localized in the endoplasmic reticulum. The process involves nucleophilic attack by the C-15 hydroxyl group of DON on the anomeric carbon of glucuronic acid, resulting in a β-D-glucopyranosiduronic acid conjugate. Alamethicin, a pore-forming peptide, is routinely used in in vitro microsomal assays to eliminate latency and enhance enzyme accessibility by permeabilizing microsomal membranes. This step is critical for accurate kinetic characterization, as demonstrated in studies using human liver microsomes where DON-15-GlcA was identified as the predominant isomer through NMR spectroscopy [1]. The reaction follows Michaelis-Menten kinetics, with pH and ionic strength optima reflecting physiological conditions.

Table 1: Key Components of DON-15-GlcA Biosynthesis

ComponentRole in BiosynthesisExperimental Evidence
UDPGAGlucuronic acid donor; essential cofactorDepletion blocks conjugate formation in microsomal incubations [1]
AlamethicinMicrosomal membrane permeabilizer; eliminates enzyme latencyIncreases glucuronidation efficiency 2-3 fold [1]
Endoplasmic ReticulumSite of enzymatic reaction; houses UGT enzymesSubcellular fractionation studies confirm activity in microsomes [2]
β-D-glucopyranosiduronic acidConjugate structure formedNMR-confirmed anomeric configuration [1]

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in DON-15-GlcA Formation

Human UGT2B4 is the primary isoform responsible for DON-15-GlcA biosynthesis, exhibiting distinct regiospecificity compared to other UGTs. Kinetic analyses using recombinant human UGTs reveal that UGT2B4 generates DON-15-GlcA with high selectivity, while UGT2B7 predominantly forms DON-3-glucuronide (DON-3-GlcA). The apparent intrinsic clearance (Clapp,int) for DON-15-GlcA formation by human liver microsomes is low (<1 mL/min/mg protein), reflecting limited catalytic efficiency. Competitive inhibition studies demonstrate that the Fusarium metabolite culmorin (CUL) suppresses DON glucuronidation in vitro; a fivefold excess of CUL reduces DON-15-GlcA formation by 50% through direct UGT2B4 inhibition. This interaction is physiologically relevant given the frequent co-occurrence of DON and CUL in cereal matrices [9].

Table 2: Human UGT Isoforms Involved in DON Glucuronidation

UGT IsoformPrimary DON ConjugateRelative ActivityInhibition by Culmorin
2B4DON-15-GlcAHigh (Major pathway)50% reduction at 5:1 (CUL:DON) ratio [9]
2B7DON-3-GlcAModerate50% reduction at 5:1 ratio [9]
Other isoformsNot significantNegligibleNo observed effect

Comparative Analysis of Glucuronidation Patterns Across Species

Glucuronidation efficiency of DON varies markedly across species due to differences in UGT expression, catalytic activity, and metabolite preferences. Humans exhibit a strong preference for DON-15-GlcA formation, accounting for approximately 60-70% of total DON glucuronides in urine. In contrast, rats primarily produce DON-3-GlcA and demonstrate substantially higher glucuronidation capacity, with Clapp,int values of 20–80 mL/min/mg protein in hepatic microsomes. Bovine species show intermediate activity (Clapp,int = 1.5–10 mL/min/mg), while poultry and aquatic species like rainbow trout exhibit minimal glucuronidation. Humanized UGT1 mouse models confirm that species differences arise from structural variations in UGT enzymes rather than substrate availability. These models express human UGT1A enzymes and produce human-characteristic glucuronide profiles, providing in vivo validation of enzymatic specificity [2] [7] [8].

Table 3: Species-Specific DON Glucuronidation Kinetics

SpeciesApparent Intrinsic Clearance (mL/min/mg protein)Dominant GlucuronideRelative Efficiency vs. Humans
Human<1DON-15-GlcA1x (Reference)
Rat20–80DON-3-GlcA>20x
Bovine1.5–10Mixed~5x
Porcine1.5–10DON-15-GlcA~5x
Carp/Trout1.5–10Undetectable~5x (Low activity)
Poultry<1Trace metabolitesSimilar

Influence of Gut Microbiota on DON Metabolism and Conjugate Formation

The gut microbiota profoundly impacts DON metabolism through two primary mechanisms: hydrolysis of conjugated precursors and biotransformation to deepoxy metabolites. Fecal slurries from humans efficiently hydrolyze DON-3-β-D-glucoside (D3G) to free DON within 4–6 hours, increasing bioavailable toxin for subsequent glucuronidation. Additionally, certain Clostridiales species mediate the detoxification of DON to deepoxy-deoxynivalenol (DOM-1), a reaction observed in approximately 20% of human individuals. This microbial metabolism competes with hepatic glucuronidation pathways; populations harboring DOM-1-producing bacteria excrete significantly lower levels of DON-15-GlcA in urine. Notably, the microbiota-derived metabolite culmorin suppresses UGT2B4 activity both in vitro and in humanized mouse models, further modulating DON-15-GlcA synthesis. The identification of culmorin-11-glucuronide (CUL-11-GlcA) in human urine confirms direct microbiota-host metabolic interactions influencing conjugate profiles [4] [6] [9].

Key Microbial Pathways Affecting DON-15-GlcA Synthesis:

  • Hydrolytic Activation: Bacterial β-glucosidases convert D3G → DON → Available for glucuronidation [4]
  • Detoxification: Microbial epoxide reductases convert DON → DOM-1 (Reduces substrate for glucuronidation) [6]
  • Enzyme Inhibition: Culmorin (microbial metabolite) → Competitively inhibits UGT2B4 [9]

Properties

CAS Number

1372859-16-9

Product Name

Deoxynivalenol 15-glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H28O12

Molecular Weight

472.443

InChI

InChI=1S/C21H28O12/c1-7-3-9-20(15(27)10(7)23,19(2)4-8(22)16(32-9)21(19)6-31-21)5-30-18-13(26)11(24)12(25)14(33-18)17(28)29/h3,8-9,11-16,18,22,24-27H,4-6H2,1-2H3,(H,28,29)/t8-,9-,11+,12+,13-,14+,15-,16-,18-,19-,20-,21+/m1/s1

InChI Key

GWMAFZPFSLUKMN-TZWHPWGGSA-N

SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)COC5C(C(C(C(O5)C(=O)O)O)O)O

Synonyms

(3α,7α)-12,13-Epoxy-3,7-dihydroxy-8-oxotrichothec-9-en-15-yl-β-D-Glucopyranosiduronic Acid; Deoxynivalenol 15-O-glucuronide; Deoxynivalenol 15-O-β-D-glucuronide;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.